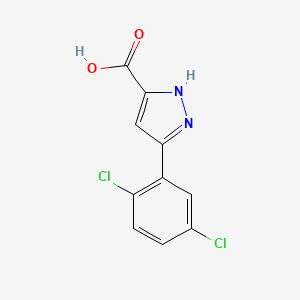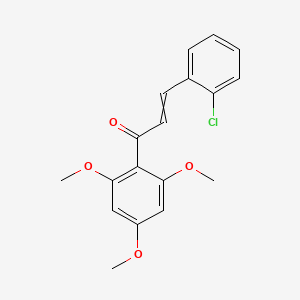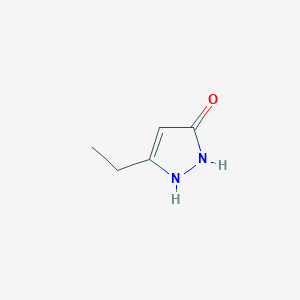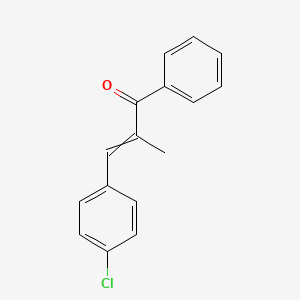
1-(Butan-2-yl)-2-isocyanobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Butan-2-yl)-2-isocyanobenzene is a chemical compound that is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and their properties, which can be used to infer some aspects of the compound . The first paper discusses the combustion chemistry of butanol isomers, which are related to the butan-2-yl group in 1-(Butan-2-yl)-2-isocyanobenzene . The second paper describes the synthesis and properties of a ynamide compound with a butadiyne backbone and butyl substituents, which shares some structural similarities with the butan-2-yl group .
Synthesis Analysis
While the synthesis of 1-(Butan-2-yl)-2-isocyanobenzene is not explicitly covered in the provided papers, the synthesis of related compounds can offer some insights. The second paper details the synthesis of a ynamide compound, which involves the use of butyl groups and could potentially be adapted for the synthesis of 1-(Butan-2-yl)-2-isocyanobenzene by incorporating an isocyanobenzene moiety .
Molecular Structure Analysis
The molecular structure of 1-(Butan-2-yl)-2-isocyanobenzene would likely exhibit characteristics similar to those described in the second paper for the ynamide compound. The ynamide compound exhibits a twisted conformation and axial chirality, which could also be relevant for the molecular structure of 1-(Butan-2-yl)-2-isocyanobenzene, considering the presence of a butan-2-yl group .
Chemical Reactions Analysis
The first paper provides a comprehensive chemical kinetic model for the combustion of butanol isomers . Although 1-(Butan-2-yl)-2-isocyanobenzene is not a butanol isomer, the presence of the butan-2-yl group could imply that its chemical reactivity, particularly in combustion reactions, might share some similarities with the butanol isomers discussed in the paper.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(Butan-2-yl)-2-isocyanobenzene can be partially inferred from the properties of related compounds discussed in the papers. The first paper discusses the combustion properties of butanol isomers, which could relate to the thermal stability and reactivity of the butan-2-yl group in 1-(Butan-2-yl)-2-isocyanobenzene . The second paper provides information on the optical, electrochemical, and thermal properties of the synthesized ynamide compound, which could offer insights into the electrochemical behavior and thermal stability of 1-(Butan-2-yl)-2-isocyanobenzene .
Wissenschaftliche Forschungsanwendungen
Gas-Phase Thermolysis of Benzotriazole Derivatives
Research by Dib et al. (2004) delves into the gas-phase thermolysis of benzotriazole derivatives, which includes compounds structurally related to 1-(Butan-2-yl)-2-isocyanobenzene. This study provides insights into the synthesis of α-N(1)- and N(2)-benzotriazolyl ketones and examines the kinetics and mechanisms of their gas-phase pyrolysis. Such processes are crucial for understanding the stability and reactivity of isocyanobenzene derivatives in high-temperature environments, contributing to their applications in synthetic chemistry and materials science (Dib et al., 2004).
Fuel Marker Technology
A study on the criminal removal of fuel markers by Croud et al. (2016) explores the effectiveness of organic compounds, including those structurally similar to 1-(Butan-2-yl)-2-isocyanobenzene, as diesel fuel markers. This research is pivotal for developing anti-fraud technologies in the fuel industry, offering insights into the chemical resistance of potential markers to illicit distillation and purification techniques (Croud et al., 2016).
Coordination Polymers in Cancer Treatment
Han et al. (2021) report on a zinc (II) coordination polymer that showcases the therapeutic potential in lymphoma treatment combined with doxorubicin. While not directly involving 1-(Butan-2-yl)-2-isocyanobenzene, this research highlights the broader applicability of complex organic compounds in medicinal chemistry, particularly in designing drugs that regulate apoptotic genes expression (Han et al., 2021).
Synthesis of Bi-Triazole Precursors
Research by Hajib et al. (2022) focuses on the synthesis of a bi-triazole precursor, showcasing methodologies relevant to the production and application of 1-(Butan-2-yl)-2-isocyanobenzene derivatives. These precursors are essential for pharmaceuticals and agrochemicals, indicating the compound's utility in creating more complex molecules for various applications (Hajib et al., 2022).
Purification of Butadiene
Liao et al. (2017) demonstrate the use of metal-organic frameworks for the efficient purification of 1,3-butadiene, a process indirectly related to the chemical properties and potential applications of 1-(Butan-2-yl)-2-isocyanobenzene. This study contributes to the understanding of selective adsorption and separation processes in chemical engineering, relevant for the purification of industrial chemicals and gases (Liao et al., 2017).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-butan-2-yl-2-isocyanobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N/c1-4-9(2)10-7-5-6-8-11(10)12-3/h5-9H,4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQJPMLMEUPMPRO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1[N+]#[C-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50398247 |
Source


|
| Record name | 1-(Butan-2-yl)-2-isocyanobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50398247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Butan-2-yl)-2-isocyanobenzene | |
CAS RN |
602262-04-4 |
Source


|
| Record name | 1-(Butan-2-yl)-2-isocyanobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50398247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1308204.png)

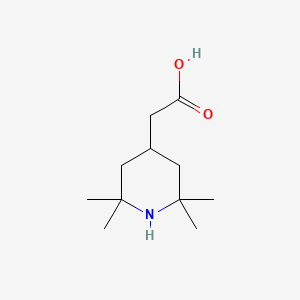
![3H-Imidazo[4,5-B]pyridin-7-amine](/img/structure/B1308213.png)

![1-[(2,6-dichlorophenyl)methyl]piperidine-4-carboxylic Acid](/img/structure/B1308218.png)


![1-Isopropyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1308233.png)

